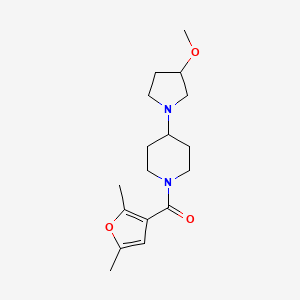

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: is a complex organic compound that features a furan ring substituted with dimethyl groups and a piperidine ring substituted with a methoxypyrrolidine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

Substitution with Dimethyl Groups: The furan ring is then methylated using methyl iodide and a strong base such as sodium hydride.

Formation of the Piperidine Ring: The piperidine ring can be synthesized from 1,5-diaminopentane through cyclization.

Attachment of the Methoxypyrrolidine Group: The methoxypyrrolidine group is introduced via nucleophilic substitution using 3-methoxypyrrolidine and an appropriate leaving group.

Coupling of the Two Rings: The final step involves coupling the dimethylfuran and methoxypyrrolidine-substituted piperidine through a carbonylation reaction using a reagent like phosgene or a similar carbonyl donor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous byproducts.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal applications, derivatives of this compound could exhibit therapeutic effects. The piperidine ring is common in many pharmaceuticals; thus, modifications could lead to new drugs with improved efficacy and safety profiles.

Industry

Industrially, this compound can be utilized in developing new materials with specific properties such as polymers or coatings that exhibit enhanced stability or reactivity.

Research indicates that compounds containing furan and piperidine structures can exhibit significant biological activities:

-

Neuroprotective Effects : Studies have shown that related compounds can reduce neuronal damage in models of neurodegenerative diseases by mitigating oxidative stress and inflammation.

- Case Study 1 : In a rat model of Parkinson's disease, administration of related furan compounds led to significant reductions in dopaminergic neuron loss and improved motor function.

-

Analgesic Properties : The piperidine ring suggests potential analgesic properties through modulation of pain pathways.

- Case Study 2 : A series of piperidine derivatives were tested for analgesic effects using the hot plate test in mice, demonstrating enhanced pain relief due to specific substitutions on the piperidine ring.

- Antimicrobial Activity : Some studies have identified antimicrobial properties in related compounds, suggesting potential applications in combating bacterial infections.

Mecanismo De Acción

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

- (2,5-Dimethylfuran-3-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone

- (2,5-Dimethylfuran-3-yl)(4-(3-aminopyrrolidin-1-yl)piperidin-1-yl)methanone

- (2,5-Dimethylfuran-3-yl)(4-(3-chloropyrrolidin-1-yl)piperidin-1-yl)methanone

Uniqueness

What sets (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone apart is the presence of the methoxypyrrolidine group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

The compound (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a synthetic organic molecule that combines a furan derivative with a piperidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects, analgesic properties, and possible applications in treating neurological disorders.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing pathways related to pain and cognition.

- Antioxidant Activity : The furan ring may contribute to antioxidant properties, potentially protecting neural tissues from oxidative stress.

1. Neuroprotective Effects

Research indicates that compounds containing furan and piperidine structures can exhibit neuroprotective effects. For instance, studies have shown that derivatives of dimethylfuran can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

2. Analgesic Properties

The incorporation of a piperidine ring suggests potential analgesic properties. Compounds with similar structures have been reported to modulate pain pathways effectively, possibly through interaction with opioid receptors or by inhibiting pain signaling pathways .

3. Antimicrobial Activity

Some studies have identified antimicrobial properties in related compounds. The presence of the dimethylfuran group may enhance the ability to disrupt bacterial membranes or inhibit bacterial enzymes .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of related furan compounds in a rat model of Parkinson's disease. Results indicated that administration of these compounds led to significant reductions in dopaminergic neuron loss and improved motor function. The proposed mechanism involved the modulation of inflammatory responses and enhancement of antioxidant defenses .

Case Study 2: Analgesic Efficacy

In another study, a series of piperidine derivatives were tested for their analgesic effects using the hot plate test in mice. The results demonstrated that specific substitutions on the piperidine ring significantly enhanced pain relief compared to controls, suggesting that the addition of the furan moiety might further potentiate these effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₂ |

| Molecular Weight | 252.34 g/mol |

| Solubility | Soluble in ethanol and DMSO |

| Melting Point | Not determined |

| Biological Activity | Effect |

|---|---|

| Neuroprotection | Significant reduction in neuron loss |

| Analgesic | Effective in pain models |

| Antimicrobial | Inhibition of bacterial growth |

Propiedades

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-12-10-16(13(2)22-12)17(20)18-7-4-14(5-8-18)19-9-6-15(11-19)21-3/h10,14-15H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSJYFOSAJGYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CCC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.